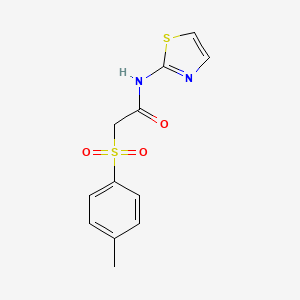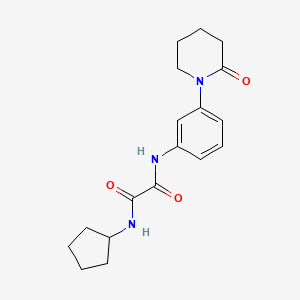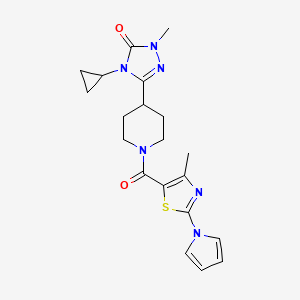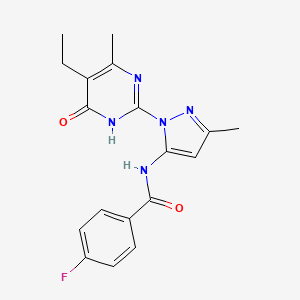
N-(thiazol-2-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(thiazol-2-yl)-2-tosylacetamide” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions . The yield of the title compound was reported to be 65% . The 1H NMR and 13C NMR data provided in the literature can be used to confirm the successful synthesis of the compound.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The InChI code provided in the literature can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and the data provided in the literature . For instance, the NMR data can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications
Synthetic Routes and Building Blocks
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
N-aryl-2-chloroacetamides, including compounds similar to N-(thiazol-2-yl)-2-tosylacetamide, are used as electrophilic building blocks to form ring-annulated thiazolo[3,2-a]pyrimidinone products. This process involves the elimination of by-products like aniline/2-aminobenzothiazole, showcasing the compound's utility in synthesizing complex heterocyclic structures (Janardhan et al., 2014).
Biological Activities and Applications
Antimicrobial Activity
The compound N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, derived from similar key intermediates, showed significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains (Rezki, 2016).
Optoelectronic Properties
Optoelectronic Properties of Thiazole-Based Polythiophenes
Thiazole-containing monomers, such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been synthesized and characterized for their optoelectronic properties. These compounds were subjected to electrochemical polymerization to investigate the conducting polymers' optical band gaps and switching times, highlighting their potential in electronic applications (Camurlu & Guven, 2015).
Anticancer and Analgesic Activities
Synthesis and Biological Activities
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated moderate to good activities in antioxidant, haemolytic, antibacterial, and urease inhibition assays. Molecular docking studies suggested these compounds bind to the non-metallic active site of the urease enzyme, indicating potential for therapeutic applications (Gull et al., 2016).
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOUBGPOITLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)



![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
